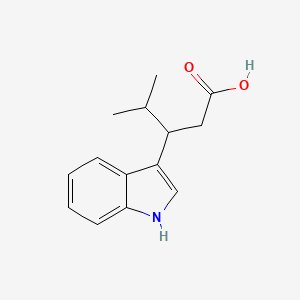

3-(1H-吲哚-3-基)-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

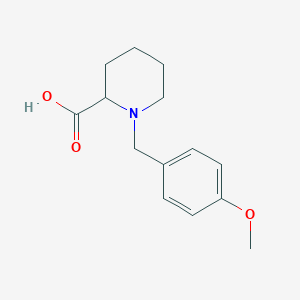

3-(1H-indol-3-yl)-4-methylpentanoic acid is a compound that is structurally related to tryptophan, an essential amino acid with a wide range of physiological and biochemical functions. The compound features an indole ring, which is a common structure found in many biologically active molecules, and a side chain that resembles part of the amino acid tryptophan. This compound is of interest due to its potential applications in pharmaceuticals and the food industry, where modifications of amino acids can lead to the development of new therapeutic agents or nutritional supplements.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the synthesis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, a compound closely related to 3-(1H-indol-3-yl)-4-methylpentanoic acid, involves refluxing the amino acid in acetic acid, followed by natural evaporation to yield colorless single crystals suitable for X-ray analysis . Another related synthesis is the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are constituents of marine toxins and antibiotics like bleomycin A2 . These methods could potentially be adapted for the synthesis of 3-(1H-indol-3-yl)-4-methylpentanoic acid by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1H-indol-3-yl)-4-methylpentanoic acid has been determined using X-ray crystallography. The indole ring is typically planar, and the overall geometry of the molecule is consistent with related compounds . The crystal structure is often stabilized by hydrogen bonds, which can influence the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

While specific reactions of 3-(1H-indol-3-yl)-4-methylpentanoic acid are not detailed in the provided papers, the reactions of structurally similar compounds can offer insights. Amino acids like tryptophan can undergo various chemical reactions, including methylation, deprotonation, and hydrogen bonding interactions . These reactions are crucial for the biological activity of amino acids and their derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1H-indol-3-yl)-4-methylpentanoic acid can be inferred from related compounds. For instance, the solubility, melting point, and crystal structure can be affected by the presence of functional groups and the overall molecular geometry . The compound's reactivity, such as its ability to form hydrogen bonds, is also an important chemical property that can influence its behavior in biological systems or in chemical syntheses .

科学研究应用

抗菌评估

Nguyen等人(2010年)进行的研究专注于合成与3-(1H-吲哚-3-基)-4-甲基戊酸相关的化合物。他们评估了这些化合物对大肠杆菌和金黄色葡萄球菌等各种菌株的抗菌活性。然而,他们的结果表明,这些化合物对测试的细菌菌株要么无活性,要么活性非常弱 (Nguyen et al., 2010)。

化学合成和立体化学

Renzetti等人(2015年)探讨了含有3-(1H-吲哚-3-基)-4-甲基戊酸结构的化合物合成中的对映选择性。他们的研究提供了有关对映体间转化的热力学和动力学的见解,突显了这些化合物的立体不稳定性 (Renzetti et al., 2015)。

分析化学应用

在分析化学领域,Reid等人(2014年)开发了一种使用超高压液相色谱联用串联质谱(UHPLC-MS/MS)检测污水中各种物质的方法,包括与3-(1H-吲哚-3-基)-4-甲基戊酸相关的合成大麻素代谢物。这项研究标志着该化合物在监测新合成药物使用中的相关性 (Reid et al., 2014)。

药物合成中的机理研究

Dunn等人(2016年)研究了涉及类似于3-(1H-吲哚-3-基)-4-甲基戊酸的化合物的反应机理。这项研究有助于理解活性药物成分的合成,为药物开发提供了宝贵信息 (Dunn等人,2016年)。

食品和饮料分析

Gracia-Moreno等人(2015年)开发了一种分析葡萄酒和其他酒精饮料中甲基戊酸的方法,包括结构类似于3-(1H-吲哚-3-基)-4-甲基戊酸的化合物。这表明了它在食品化学和质量控制中的应用 (Gracia-Moreno et al., 2015)。

安全和危害

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are biologically important chemicals present in microorganisms, plants, and animals, and represent an important class of therapeutical agents in medicinal chemistry .

属性

IUPAC Name |

3-(1H-indol-3-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9(2)11(7-14(16)17)12-8-15-13-6-4-3-5-10(12)13/h3-6,8-9,11,15H,7H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQYOYXBMOXDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-4-methylpentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1309767.png)

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)